[1-(3-Bromophenyl)ethyl](2-methoxyethyl)amine
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Overview
Description
1-(3-Bromophenyl)ethylamine: is an organic compound with the molecular formula C11H16BrNO and a molecular weight of 258.15484 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a methoxyethyl amine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)ethylamine typically involves the following steps:
Bromination: The starting material, phenylethylamine, undergoes bromination to introduce a bromine atom at the meta position of the phenyl ring.
Alkylation: The brominated intermediate is then alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to yield the final product.
The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalysts: Potassium carbonate or other suitable bases
Industrial Production Methods
Industrial production of 1-(3-Bromophenyl)ethylamine follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: to maintain consistent reaction conditions
Automated systems: for precise control of temperature, pressure, and reagent addition
Purification: using techniques like crystallization or chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions include:
Oxides: Resulting from oxidation reactions
Amine derivatives: Resulting from reduction reactions
Substituted phenyl derivatives: Resulting from substitution reactions
Scientific Research Applications
1-(3-Bromophenyl)ethylamine is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Bind to active sites: of enzymes, inhibiting or modulating their activity
Interact with receptors: on cell surfaces, triggering specific cellular responses
Affect signaling pathways: by altering the activity of key proteins involved in cellular communication
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)ethylamine
- 1-(2-Bromophenyl)ethylamine
- 1-(3-Chlorophenyl)ethylamine
Uniqueness
1-(3-Bromophenyl)ethylamine is unique due to the specific position of the bromine atom on the phenyl ring, which influences its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in the compound’s physical and chemical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C11H16BrNO |
---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
1-(3-bromophenyl)-N-(2-methoxyethyl)ethanamine |
InChI |
InChI=1S/C11H16BrNO/c1-9(13-6-7-14-2)10-4-3-5-11(12)8-10/h3-5,8-9,13H,6-7H2,1-2H3 |
InChI Key |
UAWNTOPHFQARPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NCCOC |
Origin of Product |
United States |
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